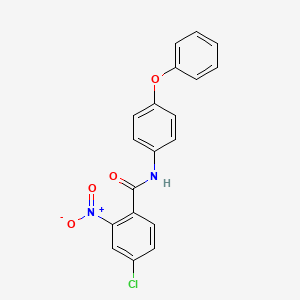![molecular formula C22H36N2O B6063240 2-[4-cycloheptyl-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B6063240.png)
2-[4-cycloheptyl-1-(3-phenylpropyl)-2-piperazinyl]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-cycloheptyl-1-(3-phenylpropyl)-2-piperazinyl]ethanol is a chemical compound that belongs to the class of piperazine derivatives. It is a psychoactive drug that has been extensively studied for its potential use in treating various neurological and psychiatric disorders. This compound is known to exhibit anxiolytic and antidepressant properties and has been shown to modulate the activity of several neurotransmitter systems in the brain.
Wirkmechanismus
The exact mechanism of action of 2-[4-cycloheptyl-1-(3-phenylpropyl)-2-piperazinyl]ethanol is not fully understood. However, it is believed to modulate the activity of several neurotransmitter systems in the brain, including the serotonergic, dopaminergic, and noradrenergic systems. It is also thought to enhance the activity of GABA, an inhibitory neurotransmitter that plays a key role in regulating anxiety and mood.
Biochemical and physiological effects:
2-[4-cycloheptyl-1-(3-phenylpropyl)-2-piperazinyl]ethanol has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of serotonin, dopamine, and noradrenaline in the brain, which are all neurotransmitters that play a key role in regulating mood and behavior. It has also been shown to enhance the activity of GABA, an inhibitory neurotransmitter that plays a key role in regulating anxiety and mood.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-[4-cycloheptyl-1-(3-phenylpropyl)-2-piperazinyl]ethanol in lab experiments is its ability to modulate the activity of several neurotransmitter systems in the brain. This makes it a useful tool for studying the mechanisms underlying various neurological and psychiatric disorders. However, one of the limitations of using this compound in lab experiments is its potential for side effects, which can complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for research on 2-[4-cycloheptyl-1-(3-phenylpropyl)-2-piperazinyl]ethanol. One area of research is the development of more selective compounds that target specific neurotransmitter systems in the brain. Another area of research is the investigation of the long-term effects of this compound on brain function and behavior. Additionally, more research is needed to investigate the potential use of this compound in the treatment of various neurological and psychiatric disorders.
Synthesemethoden
The synthesis of 2-[4-cycloheptyl-1-(3-phenylpropyl)-2-piperazinyl]ethanol involves the reaction of 4-cycloheptyl-1-(3-phenylpropyl)piperazine with ethylene oxide in the presence of a catalyst. The resulting product is then hydrolyzed to yield the final compound.
Wissenschaftliche Forschungsanwendungen
2-[4-cycloheptyl-1-(3-phenylpropyl)-2-piperazinyl]ethanol has been extensively studied for its potential use in treating various neurological and psychiatric disorders. It has been shown to exhibit anxiolytic and antidepressant properties and has been investigated for its potential use in the treatment of anxiety disorders, depression, and schizophrenia.
Eigenschaften
IUPAC Name |
2-[4-cycloheptyl-1-(3-phenylpropyl)piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36N2O/c25-18-14-22-19-24(21-12-6-1-2-7-13-21)17-16-23(22)15-8-11-20-9-4-3-5-10-20/h3-5,9-10,21-22,25H,1-2,6-8,11-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHNMICRYTPXFMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N2CCN(C(C2)CCO)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-Cycloheptyl-1-(3-phenylpropyl)piperazin-2-yl]ethanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]-8-fluoro-2-quinolinecarboxamide](/img/structure/B6063170.png)

![N-[3-(trifluoromethoxy)phenyl]-2-thiophenecarboxamide](/img/structure/B6063178.png)
![3-(1,3-benzodioxol-5-yl)-5-[(2-butyl-1H-imidazol-4-yl)methyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B6063183.png)
![1-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B6063188.png)
![2-[3-(2-furyl)-1H-1,2,4-triazol-5-yl]acetohydrazide](/img/structure/B6063199.png)
![8-bromo-5-(1-pyrrolidinylcarbonyl)-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-6-one](/img/structure/B6063207.png)
![{3-(4-fluorobenzyl)-1-[(5-methyl-2-pyrazinyl)carbonyl]-3-piperidinyl}methanol](/img/structure/B6063218.png)
![1-(1-azocanyl)-3-[2-methoxy-5-({[(6-methyl-2-pyridinyl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6063232.png)

![ethyl 4-({3-[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]propanoyl}amino)benzoate](/img/structure/B6063256.png)
![dimethyl 5-[(4-iodobenzoyl)amino]isophthalate](/img/structure/B6063261.png)
![{3-[5-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-3-yl]phenyl}methanol](/img/structure/B6063271.png)
![2-(2-hydroxyethyl)-8-(4-methoxybenzyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6063272.png)